Methyl 4-methoxy-1H-indole-6-carboxylate
Overview
Description
Methyl 4-methoxy-1H-indole-6-carboxylate: is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 4-position and a carboxylate ester at the 6-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Methyl 4-methoxy-1H-indole-6-carboxylate, a derivative of indole, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, some indole derivatives have shown inhibitory activity against influenza A . The compound binds with high affinity to its targets, which can lead to the development of new useful derivatives .
Biochemical Pathways
This compound affects various biochemical pathways due to its broad-spectrum biological activities . The affected pathways and their downstream effects contribute to its diverse biological activities. For example, indole derivatives have been reported as antiviral agents .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its broad-spectrum biological activities . For instance, it has shown inhibitory activity against influenza A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Methoxylation: Introduction of the methoxy group at the 4-position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Carboxylation: The carboxylate ester group at the 6-position can be introduced via a Friedel-Crafts acylation reaction followed by esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-methoxy-1H-indole-6-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-methoxy-1H-indole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of indole-based biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxy-1H-indole-2-carboxylate
- Methyl 4-methoxy-1H-indole-3-carboxylate
- Methyl 4-methoxy-1H-indole-5-carboxylate
Uniqueness
Methyl 4-methoxy-1H-indole-6-carboxylate is unique due to the specific positioning of the methoxy and carboxylate groups, which confer distinct chemical and biological properties. This positional specificity can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
methyl 4-methoxy-1H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-6-7(11(13)15-2)5-9-8(10)3-4-12-9/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGRBMGAWHIYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478366 | |
Record name | Methyl 4-methoxy-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41082-79-5 | |
Record name | Methyl 4-methoxy-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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